molecular formula C21H31N5O4S B2380652 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)propan-1-one CAS No. 1334375-40-4

3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2380652
CAS No.: 1334375-40-4
M. Wt: 449.57
InChI Key: RHFFBYITOGFVRE-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)propan-1-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including those regulating glycogen metabolism, gene transcription, and cytoskeletal organization. Dysregulation of GSK-3β activity has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles . Consequently, this compound serves as a crucial pharmacological tool in neuroscience research for investigating the mechanisms underlying tauopathies and for validating GSK-3β as a therapeutic target. Its high selectivity and potency also make it invaluable in cell biology studies exploring Wnt/β-catenin signaling, cell proliferation, and apoptosis , providing researchers with a means to dissect the complex kinase networks that govern cellular homeostasis and disease states.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4S/c1-14-19(17(4)30-23-14)5-6-20(27)24-8-10-25(11-9-24)21-15(2)22-26(16(21)3)18-7-12-31(28,29)13-18/h18H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFFBYITOGFVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CCC4=C(ON=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound features multiple functional groups, including an isoxazole ring and a piperazine moiety, which are known to influence its biological activity. The presence of the 3,5-dimethylisoxazole and 1,1-dioxidotetrahydrothiophen groups may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC20H30N4O2S
Molecular Weight378.55 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and methanol

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of the isoxazole and pyrazole classes have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar scaffolds inhibited the BRD4 protein, which is implicated in cancer progression, with IC50 values indicating potent activity .

Antioxidant and Anti-inflammatory Effects

The compound's structure suggests potential antioxidant and anti-inflammatory activities. Molecular docking studies have indicated that similar compounds can effectively scavenge free radicals and inhibit pro-inflammatory cytokines, which are critical in various disease states . The antioxidant capacity could be attributed to the electron-rich nature of the isoxazole ring.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Protein Interactions: The piperazine moiety may facilitate binding to key proteins involved in cancer pathways.
  • Electrophilic Attack: The electrophilic nature of the compound could lead to interactions with nucleophilic sites on proteins or nucleic acids, disrupting their function.

Study 1: Anticancer Activity

In a study evaluating the anticancer activity of structurally related compounds, it was found that certain derivatives demonstrated selective toxicity towards breast cancer cells while sparing normal cells. The lead compound exhibited an IC50 value of 0.544 μM against BRD4 .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of a related compound. Results showed a significant reduction in TNF-alpha levels in vitro when treated with the compound, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Biological Applications

Inhibitory Activity Against BRD4
Recent studies have highlighted the role of compounds containing isoxazole derivatives as inhibitors of the bromodomain and extra-terminal (BET) family proteins, particularly BRD4. These proteins are crucial in regulating gene expression and have been implicated in various cancers. For instance, a study synthesized derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, which demonstrated potent inhibitory effects on BRD4 with implications for breast cancer treatment . The binding mode of these compounds to BRD4 suggests that structural modifications can enhance their efficacy.

Antimicrobial Properties
The synthesis of novel compounds based on the pyrazole and isoxazole frameworks has shown promising antimicrobial activities. Research indicates that these derivatives can effectively inhibit bacterial growth, suggesting their potential use as antimicrobial agents . The combination of different heterocycles in the structure may enhance their interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. The presence of the isoxazole ring has been associated with increased binding affinity to specific protein targets. Studies have demonstrated that modifications to the substituents on the isoxazole and piperazine rings can significantly alter the compound's potency against cancer cell lines .

Case Study 1: Development of BET Inhibitors

A detailed investigation into the optimization of 3,5-dimethylisoxazole derivatives revealed that specific substitutions could enhance their binding affinity to BRD4. X-ray crystallography provided insights into how these compounds interact at the molecular level, leading to the identification of key interactions necessary for high affinity .

Case Study 2: Antimicrobial Activity

A series of novel derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications led to improved efficacy against a range of bacterial strains. The mechanism of action was linked to interference with bacterial cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrazole- and isoxazole-containing derivatives reported in the literature. Below is a detailed comparison based on substituents, crystallographic data, and synthetic methodologies.

Substituent Analysis

Compound Name/ID Key Substituents Unique Features
Target Compound 3,5-Dimethylisoxazole, 1,1-dioxidotetrahydrothiophen-3-yl, piperazine Sulfone group enhances polarity; piperazine improves solubility and flexibility
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () 4-Fluorophenyl, carbaldehyde Lacks piperazine/sulfone; carbaldehyde may limit metabolic stability
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... () Triazole, thiazole, fluorophenyl Thiazole introduces aromaticity; triazole enhances hydrogen-bonding capacity
Coumarin-containing pyrazolones () Coumarin, diazepin, tetrazole Extended π-systems (coumarin) for fluorescence/UV activity; tetrazole for bioactivity

Crystallographic and Conformational Insights

  • Planarity vs. Non-Planarity: The target compound’s piperazine and sulfone groups likely introduce non-planar conformations, contrasting with the near-planar structures of triazole-thiazole derivatives in , where only one fluorophenyl group deviates from planarity .
  • Crystallization Solvents : Similar to ’s use of dimethylformamide (DMF) for crystallization, the target compound may require polar aprotic solvents for crystal growth, critical for X-ray diffraction studies .

Research Findings and Limitations

Key Observations

Structural analogs in –3 emphasize the role of halogenated aryl groups (e.g., 4-fluorophenyl) in enhancing intermolecular interactions, a feature absent in the target compound but replaceable with sulfone-mediated polar interactions .

Limitations

  • No direct crystallographic or biological data for the target compound are available in the evidence, limiting mechanistic or activity-based comparisons.
  • Toxicity profiles (e.g., akin to ’s manganese compounds) remain unaddressed, necessitating further study .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent systems influence yield?

  • Methodological Answer : Synthesis of structurally related pyrazole-piperazine hybrids often involves refluxing in ethanol or THF/water mixtures (1:1 ratio) under inert atmospheres. For example, similar compounds were synthesized via condensation reactions followed by recrystallization in DMF–EtOH (1:1) to achieve yields >80% . Solvent polarity impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperazine nitrogen, while ethanol minimizes side reactions like oxidation of the isoxazole ring .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor reaction progress .
  • 1H-NMR to verify substituent positions (e.g., coupling constants for diastereotopic protons in the tetrahydrothiophene-dioxide group) .
  • HPLC-MS (ESI+) to detect trace impurities, particularly residual piperazine intermediates .

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

  • Methodological Answer :

  • Avoid exposure to moisture during synthesis of the sulfone (1,1-dioxidotetrahydrothiophene) moiety, as hydrolysis can generate toxic sulfonic acids .
  • Use fume hoods and PPE when working with azide intermediates (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile), which are shock-sensitive .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., restricted rotation in the piperazine ring). Strategies include:

  • Variable-temperature NMR to observe coalescence of split peaks, confirming conformational flexibility .
  • X-ray crystallography (if crystals form) to unambiguously assign stereochemistry, as seen in related triazole-pyrazole hybrids .

Q. What strategies mitigate side reactions during functionalization of the isoxazole ring?

  • Methodological Answer : The 3,5-dimethylisoxazole group is prone to ring-opening under acidic conditions. Use mild catalysts (e.g., Cu(I) for "click" reactions) and avoid strong acids/bases. For example, triazole formation via azide-alkyne cycloaddition preserves the isoxazole integrity in THF/water at 25°C .

Q. How can computational modeling guide the design of selective analogs targeting specific receptors?

  • Methodological Answer :

  • Perform docking studies using the compound’s crystal structure (if available) to map interactions with receptors like 5-HT or σ1.
  • Modify the tetrahydrothiophene-dioxide moiety to enhance hydrophilicity, as its sulfone group contributes to hydrogen bonding with active sites .
  • Validate predictions with SAR studies on analogs with varied substituents (e.g., methyl vs. ethyl on the pyrazole ring) .

Q. What experimental designs address low bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug strategies : Introduce ester groups at the propan-1-one carbonyl to enhance membrane permeability, as seen in related spiro-piperidine derivatives .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility, leveraging the compound’s logP (~2.8) for controlled release .

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